Cas no 74536-43-9 (2-Benzamido-2-phenylacetic Acid)

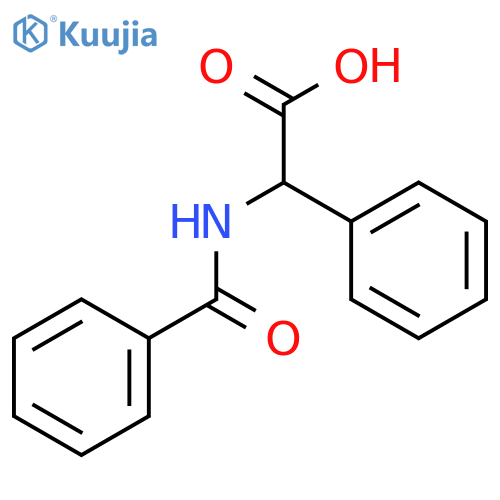

74536-43-9 structure

商品名:2-Benzamido-2-phenylacetic Acid

2-Benzamido-2-phenylacetic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Benzamido-2-phenylacetic acid

- (Benzoylamino)(phenyl)acetic acid

- N-BENZOYLPHENYLGLYCINE

- 2-(benzoylamino)-2-phenylacetic acid

- 2-phenyl-2-(phenylformamido)acetic acid

- phenyl[(phenylcarbonyl)amino]acetic acid

- SMR000126722

- MLS000544965

- (2R)-2-benzamido-2-phenylacetic acid

- Bionet2_001416

- MLS002206396

- (Benzoylamino)phenylacetic acid

- phenyl(phenylformamido)acetic acid

- HMS1368A08

- AL

- 74536-43-9

- Z85968888

- F17497

- J-501792

- ACDLFRQZDTZESK-UHFFFAOYSA-N

- BENZOYLAMINO-PHENYL-ACETIC ACID

- AKOS016340002

- DTXSID50403128

- MFCD00666894

- CHEMBL1722404

- 29670-63-1

- AKOS000264476

- SR-01000309093

- SCHEMBL1649573

- benzeneacetic acid, .alpha.-(benzoylamino)-

- EN300-24233

- FT-0683657

- alpha-(Benzoylamino)benzeneacetic acid

- CS-0149807

- 3J-319S

- SR-01000309093-1

- benzeneacetic acid, alpha-(benzoylamino)-

- ALBB-012976

- STK895673

- 2-Benzamido-2-phenylacetic Acid

-

- MDL: MFCD00666894

- インチ: 1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)

- InChIKey: ACDLFRQZDTZESK-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O

計算された属性

- せいみつぶんしりょう: 255.09000

- どういたいしつりょう: 255.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- PSA: 66.40000

- LogP: 2.63320

2-Benzamido-2-phenylacetic Acid セキュリティ情報

- 危険レベル:IRRITANT

2-Benzamido-2-phenylacetic Acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Benzamido-2-phenylacetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM160940-25g |

(Benzoylamino)(phenyl)acetic acid |

74536-43-9 | 98% | 25g |

$*** | 2023-05-29 | |

| Chemenu | CM160940-100g |

(Benzoylamino)(phenyl)acetic acid |

74536-43-9 | 98% | 100g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y1046594-1g |

2-Benzamido-2-phenylacetic acid |

74536-43-9 | 98% | 1g |

$55 | 2024-06-07 | |

| TRC | B208303-50mg |

2-Benzamido-2-phenylacetic Acid |

74536-43-9 | 50mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B844281-10g |

2-Benzamido-2-phenylacetic acid |

74536-43-9 | 98% | 10g |

113.00 | 2021-05-17 | |

| Aaron | AR005BG9-1g |

2-Benzamido-2-phenylacetic acid |

74536-43-9 | 98% | 1g |

$12.00 | 2025-02-11 | |

| abcr | AB299776-10g |

2-(Benzoylamino)-2-phenylacetic acid, 95% (Bz-DL-Phg-OH); . |

74536-43-9 | 95% | 10g |

€117.60 | 2024-04-16 | |

| abcr | AB299776-100g |

2-(Benzoylamino)-2-phenylacetic acid, 95% (Bz-DL-Phg-OH); . |

74536-43-9 | 95% | 100g |

€333.70 | 2024-04-16 | |

| A2B Chem LLC | AC47021-1g |

(Benzoylamino)(phenyl)acetic acid |

74536-43-9 | 98% | 1g |

$28.00 | 2024-04-19 |

2-Benzamido-2-phenylacetic Acid 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

74536-43-9 (2-Benzamido-2-phenylacetic Acid) 関連製品

- 2198-64-3((S)-a-Methylhippuric Acid)

- 1205-02-3(N-Benzoyl-DL-alanine)

- 14257-84-2((R)-2-Acetamido-2-phenylacetic acid)

- 17966-60-8(Bz-D-Ala-OH)

- 15962-46-6(2-acetamido-2-phenylacetic acid)

- 42429-20-9((S)-2-Acetamido-2-phenylacetic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74536-43-9)2-Benzamido-2-phenylacetic Acid

清らかである:99%

はかる:100g

価格 ($):198.0